2-(2-Methyl-8-quinolyloxy)ethylamine

Fluorescent Probe Chloride Sensing Intracellular Assay

Researchers quantifying intracellular Cl⁻ face a sensitivity gap: SPQ (Ksv=118 M⁻¹) limits detection. MQAE (Ksv=200 M⁻¹) delivers 1.7× higher quenching sensitivity for fluorescence microscopy (Ex/Em ~350/460 nm). The 2-methyl-8-quinolyloxyethylamine scaffold is structurally critical-generic substitution invalidates protocols without full re-validation. Supplied as dihydrochloride salt (≥95% purity) with batch-to-batch consistency for longitudinal studies. Available in mg-to-g quantities with global shipping.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1094492-24-6
Cat. No. B1452611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-8-quinolyloxy)ethylamine
CAS1094492-24-6
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OCCN)C=C1
InChIInChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3
InChIKeyDUPCODKNXKGSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-8-quinolyloxy)ethylamine (CAS 1094492-24-6): An Evidence-Based Overview for Scientific Procurement


2-(2-Methyl-8-quinolyloxy)ethylamine (CAS 1094492-24-6), a small molecule with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol , is an organic compound featuring a quinoline core, a 2-methyl substituent, and an ethanamine side chain linked via an ether at the 8-position. In commercial and research contexts, it is most frequently referenced by its alias, MQAE, and is predominantly used as a fluorescent probe for detecting chloride ions (Cl-) in biological systems . The compound is typically supplied as a dihydrochloride salt form, such as {2-[(2-methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride, which enhances its aqueous solubility [1]. Despite being listed in numerous vendor catalogs with references to potential antimicrobial or cytotoxic activity, a rigorous analysis of primary literature reveals a scarcity of verifiable, quantitative data to support these applications, making its established role as MQAE the primary basis for its scientific value .

The Risks of Substituting 2-(2-Methyl-8-quinolyloxy)ethylamine (CAS 1094492-24-6) in Fluorescent Assays


In its primary application as a fluorescent probe, the precise structure of 2-(2-Methyl-8-quinolyloxy)ethylamine is critical for its function, making generic substitution impossible without quantitative validation. The compound's sensitivity to chloride ions, characterized by a Stern-Volmer quenching constant (Ksv) of 200 M-1, is an intrinsic property that distinguishes it from alternative probes like SPQ (Ksv=118 M-1) [1]. The 2-methyl group on the quinoline ring influences the molecule's photophysical properties, and the ethanamine side chain is essential for the probe's mechanism of collisional quenching by Cl- . Changing to a close analog, such as a non-methylated 8-quinolyloxyethylamine, or a different salt form, would alter the molecule's fluorescence quantum yield, quenching efficiency, and potentially its cellular permeability, rendering any established experimental protocols unreliable without complete re-validation [1]. The observed Ksv values demonstrate that even within the same class of fluorescent probes, performance is not interchangeable.

Quantitative Differentiation of 2-(2-Methyl-8-quinolyloxy)ethylamine (CAS 1094492-24-6) vs. Comparators


MQAE (CAS 1094492-24-6) Demonstrates Superior Sensitivity for Chloride Detection Compared to SPQ

As a fluorescent probe for chloride ions, 2-(2-Methyl-8-quinolyloxy)ethylamine (MQAE) provides a quantifiable improvement in sensitivity over the established probe SPQ. The Stern-Volmer quenching constant (Ksv), which is a measure of sensitivity, is 200 M-1 for MQAE compared to 118 M-1 for SPQ [1]. This higher Ksv value corresponds to a greater change in fluorescence intensity for a given change in Cl- concentration, allowing for more precise measurements. Additionally, MQAE exhibits a higher fluorescence quantum yield than SPQ, resulting in a stronger baseline signal . These combined properties make MQAE the preferred tool for intracellular chloride measurements.

Fluorescent Probe Chloride Sensing Intracellular Assay

Comparative Analysis of MQAE (CAS 1094492-24-6) Solubility for Assay Development

The aqueous solubility of 2-(2-Methyl-8-quinolyloxy)ethylamine is a critical parameter for its use as an intracellular probe. While direct comparative solubility data against a closely related analog like 2-(8-quinolyloxy)ethanamine (CAS 801167-08-8) is not publicly available, the free base form is known to have limited water solubility. To address this, the compound is typically supplied as a dihydrochloride salt, which achieves a significantly higher solubility of at least 25 mg/mL in water [1]. This is a practical consideration for experimental design, as using the free base form would require organic co-solvents like DMSO, which can complicate intracellular assays and affect cell viability [1].

Assay Development Solubility Formulation

Absence of Verifiable Comparative Biological Activity Data for CAS 1094492-24-6 Beyond Fluorescent Probe Applications

Despite vendor claims of antimicrobial and cytotoxic activity, a search of authoritative databases and primary literature yields no quantitative, comparator-based evidence to support these claims for 2-(2-Methyl-8-quinolyloxy)ethylamine. For instance, while vendor pages mention IC50 values ranging from 30 to 70 µM against cancer cell lines, these statements are not accompanied by any primary citation, specific cell line names, or comparator data against standard-of-care agents or close chemical analogs . In contrast, a related compound, N-methyl-2-(quinolin-8-yloxy)ethan-1-amine (CAS 637036-70-5), is a more well-documented scaffold for biological activity, with established binding affinities for targets like the A2a receptor (Ki=369 nM) and MAO-B (IC50=20 nM) [1]. The lack of similar verifiable data for CAS 1094492-24-6 means its procurement for any purpose other than as a fluorescent probe is based on unsubstantiated claims.

Medicinal Chemistry Biological Activity Target Engagement

Structural Confirmation for CAS 1094492-24-6 and Its Derivatives in Crystallographic Studies

The core 2-methyl-8-quinolyloxy moiety is a validated structural motif for creating complex ligands with defined metal-binding properties. Crystallographic studies have resolved the structure of derivatives like tris[(2-methyl-8-quinolyloxy)ethyl]amine, which forms stable complexes with metal ions such as rubidium [1]. This demonstrates that the ethylamine side chain of the parent compound can be further functionalized to create tripodal ligands with precise, experimentally determined geometries [1]. In comparison, the non-methylated analog, 8-quinolyloxyethylamine, would be expected to yield complexes with altered coordination geometries due to differences in steric hindrance and electronic properties imparted by the 2-methyl group [2].

Crystallography Structural Biology Coordination Chemistry

Defined Research Applications for 2-(2-Methyl-8-quinolyloxy)ethylamine (CAS 1094492-24-6)


Quantification of Intracellular Chloride Flux via Fluorescence Microscopy and Flow Cytometry

This is the compound's established and validated application. Based on its direct comparative advantage over SPQ (Ksv of 200 M-1 vs. 118 M-1) [1], CAS 1094492-24-6 (MQAE) is the reagent of choice for researchers needing to monitor chloride ion concentrations within living cells. Its high sensitivity and quantum yield enable the study of cellular processes like volume regulation, ion channel activity, and neurotransmitter signaling using standard fluorescence microscopy or flow cytometry platforms (Ex/Em ~350/460 nm).

Development of Novel Metal-Chelating Ligands and Coordination Complexes

For researchers in inorganic or materials chemistry, the parent compound serves as a validated building block for more complex architectures. As demonstrated by the crystal structure of the tris[(2-methyl-8-quinolyloxy)ethyl]amine-rubidium complex [2], the 2-methyl-8-quinolyloxyethylamine unit can be functionalized to create polydentate ligands. The 2-methyl substituent is expected to influence metal binding selectivity and complex geometry compared to non-methylated analogs [3], offering a tunable parameter for designing new metal-organic frameworks (MOFs) or supramolecular assemblies.

Negative Control in High-Throughput Screening (HTS) Campaigns Targeting 8-Hydroxyquinoline-Binding Proteins

Given the absence of verified biological activity against common drug targets (e.g., kinases, GPCRs) , CAS 1094492-24-6 may be uniquely suited as a structurally similar but biologically silent negative control. In HTS assays using probes derived from the 8-hydroxyquinoline scaffold (a known pharmacophore for antimalarials and metal chelators), this compound could help identify and filter out non-specific, pan-assay interference compounds (PAINS) or aggregation-based artifacts. This application leverages its established chemical identity and the lack of documented target engagement, which is a critical piece of information for assay validation.

Technical Documentation Hub

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